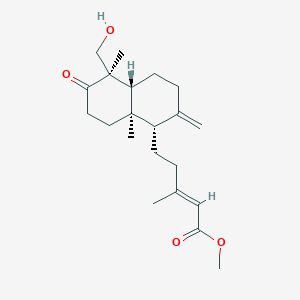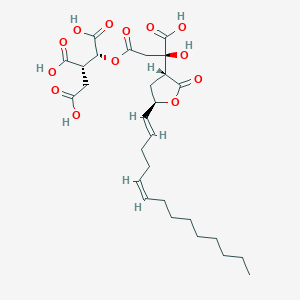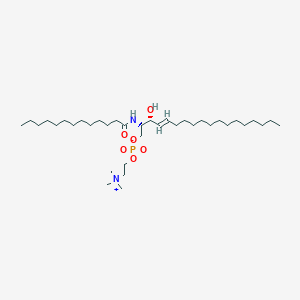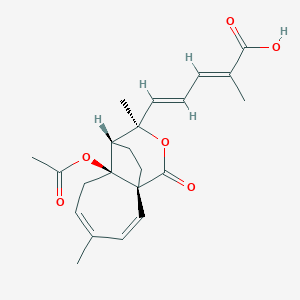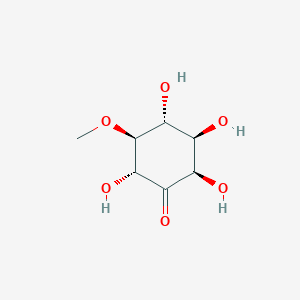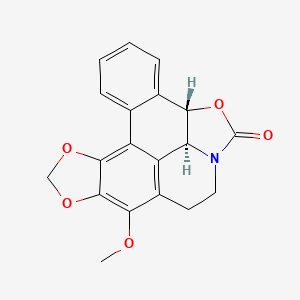
Artabonatine E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artabonatine E is a natural product found in Artabotrys hexapetalus with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Properties and Applications
Artabonatine E, an oxazoloaporphine alkaloid, is one of several alkaloids isolated from Artabotrys uncinatus. This compound, along with others like atherospermidine and squamolone, has shown cytotoxicity against hepatocarcinoma cancer cell lines, indicating its potential in cancer research (Hsieh et al., 2001). Additionally, artabonatine E is part of a group of novel alkaloids, including artabonatine A and B, which have been characterized for their unique structures through UV, IR, NMR, and MS analyses (Hsieh et al., 1999).
Synthetic Studies
In the realm of synthetic chemistry, artabonatine E has been a subject of interest. Synthetic studies aimed at exploring the bioactivities of 7-oxygenated aporphines, which include artabonatine E, have been conducted using diastereoselective reductive acid-mediated cyclization and palladium-catalyzed ortho-arylations (Ku & Cuny, 2015). These studies contribute significantly to our understanding of the chemical properties and potential applications of artabonatine E and related compounds.
Pharmacological and Biomedical Potential
Artabonatine E, as part of the Artabotrys genus, falls under the scope of extensive reviews investigating the pharmacological activities of these plants. The phytochemical profile of Artabotrys species, including artabonatine E, has revealed a range of bioactive compounds with antimicrobial, antileishmanial, antioxidant, antifungal, antifertility, and anthelmintic properties, underscoring the immense biomedical potential of these compounds (Puri, 2020).
Eigenschaften
Produktname |
Artabonatine E |
|---|---|
Molekularformel |
C19H15NO5 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
(14S,22S)-7-methoxy-3,5,13-trioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1,6,8(21),15,17,19-hexaen-12-one |
InChI |
InChI=1S/C19H15NO5/c1-22-16-11-6-7-20-14-12(11)13(17-18(16)24-8-23-17)9-4-2-3-5-10(9)15(14)25-19(20)21/h2-5,14-15H,6-8H2,1H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
XQRHNHOKGFBPFH-GJZGRUSLSA-N |
Isomerische SMILES |
COC1=C2C(=C3C4=CC=CC=C4[C@H]5[C@@H]6C3=C1CCN6C(=O)O5)OCO2 |
Kanonische SMILES |
COC1=C2C(=C3C4=CC=CC=C4C5C6C3=C1CCN6C(=O)O5)OCO2 |
Synonyme |
artabonatine E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



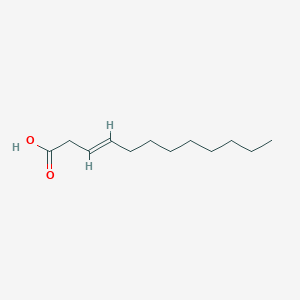
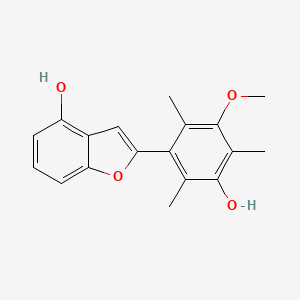
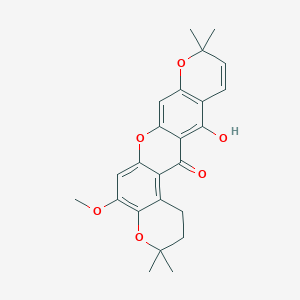
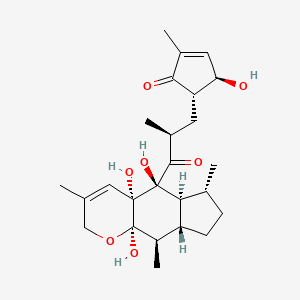
![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-[4-methyl-2-[(Z)-prop-1-enyl]phenyl]deca-6,8-dienyl]acetamide](/img/structure/B1246462.png)


